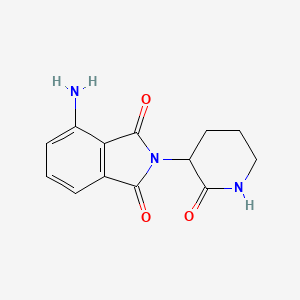

4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

4-amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-8-4-1-3-7-10(8)13(19)16(12(7)18)9-5-2-6-15-11(9)17/h1,3-4,9H,2,5-6,14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHXPFBXPSHXGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283964-17-9 | |

| Record name | 4-amino-2-(2-oxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The process can be further optimized by varying the reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .

Industrial Production Methods

Industrial production of this compound often employs efficient and scalable synthetic routes. One common method involves the use of high-pressure reactors and continuous flow systems to ensure consistent product quality and high throughput. The process may also include purification steps such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindoline-1,3-dione core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindoline-1,3-dione compounds .

Scientific Research Applications

4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione is a heterocyclic compound that has received considerable attention in medicinal and organic chemistry. It is characterized by an isoindoline-1,3-dione core and a piperidin-3-yl substituent, which gives it potential therapeutic applications. Specifically, it is studied for its ability to modulate biological pathways, particularly those related to tumor necrosis factor α (TNF-α).

Target and Mode of Action

Target of Action

The primary target of 4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione is tumor necrosis factor-alpha (TNF-α). This compound acts by preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α.

Biochemical Pathways

The compound affects biochemical pathways involving TNF-α, which is involved in various biological processes including cell proliferation, differentiation, apoptosis, lipid metabolism, and coagulation. By reducing the activity of TNF-α, the compound could potentially alleviate symptoms of diseases or conditions associated with high levels of this cytokine.

Potential Therapeutic Applications

4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione is believed to be useful in treating or preventing a wide range of diseases and conditions . These include inflammatory diseases, autoimmune diseases, cancers, heart diseases, genetic diseases, allergic diseases, osteoporosis, and lupus .

Biological Activity

The compound can influence cell growth and differentiation processes by modulating TNF-α levels. It may also play a role in regulating apoptosis, particularly in cancer cells where TNF-α is often overexpressed. Furthermore, the modulation of TNF-α can affect lipid metabolism and coagulation pathways, which are critical in inflammatory responses.

Chemical Reactions

Types of Reactions

4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions:

- Oxidation: This compound can be oxidized to form corresponding N-oxides.

- Reduction: Reduction reactions can yield amine derivatives.

- Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindoline-1,3-dione core.

Reagents and Conditions

- Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

- Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

- Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindoline-1,3-dione compounds.

Preparation Methods

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione involves the inhibition of TNF-α, a cytokine involved in systemic inflammation. By binding to specific molecular targets, the compound can modulate the activity of TNF-α, thereby reducing inflammation and potentially inhibiting tumor growth. The pathways involved include the NF-κB signaling pathway, which plays a crucial role in immune response and cell survival .

Comparison with Similar Compounds

Pomalidomide belongs to a class of isoindoline-1,3-dione derivatives with diverse pharmacological profiles. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues: Thalidomide and Lenalidomide

Key Findings :

- Pomalidomide exhibits superior potency and reduced neurotoxicity compared to thalidomide and lenalidomide due to optimized substituent positioning .

- Lenalidomide’s 3-amino group confers distinct binding affinity for CRBN, while pomalidomide’s 4-amino group enhances proteasomal degradation efficiency .

Hydroxy-Substituted Derivatives

Compounds such as 2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione and 4-hydroxyisoindoline-1,3-dione () differ in solubility and bioavailability. These derivatives are primarily research tools for structure-activity relationship (SAR) studies .

Alkyl/Aryl-Substituted Derivatives

- 2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (): Incorporates an indole-acryloyl group, enhancing fluorescence properties for imaging applications.

- 2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives (): Modified with epoxy-alkyl chains for enhanced membrane permeability. These compounds show promise in neurodegenerative disease models but lack clinical validation .

PROTAC Derivatives

Pomalidomide serves as a warhead in proteolysis-targeting chimeras (PROTACs). For example:

- 4-((6-Aminohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (): Links pomalidomide to E3 ligase recruiters, enabling targeted protein degradation.

- (N-Me)Pom-N3 (): A methylated derivative with an azidohexyl chain for click chemistry applications in drug conjugates.

Acetylcholinesterase Inhibitors

Derivatives like 2-(4-(trifluoromethyl)phenyl)isoindoline-1,3-dione () replace the dioxopiperidine moiety with aryl groups, shifting activity toward acetylcholinesterase inhibition. These compounds are investigated for Alzheimer’s disease but lack the CRBN-binding specificity of pomalidomide .

Biological Activity

4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features an isoindoline-1,3-dione core with a piperidin-3-yl substituent. Its molecular formula is , and it has a molecular weight of 259.26 g/mol . The compound's structure is crucial for its interaction with biological targets, particularly tumor necrosis factor-alpha (TNF-α).

Target of Action: TNF-α

The primary mechanism through which 4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione exerts its biological effects is by modulating the activity of TNF-α, a cytokine involved in systemic inflammation. Elevated levels of TNF-α are associated with various inflammatory diseases and cancers .

Biochemical Pathways

The compound's action involves several biochemical pathways:

- Cell Proliferation and Differentiation : By modulating TNF-α levels, the compound can influence cell growth and differentiation processes.

- Apoptosis : It may also play a role in regulating apoptosis, particularly in cancer cells where TNF-α is often overexpressed.

- Lipid Metabolism and Coagulation : The modulation of TNF-α can affect lipid metabolism and coagulation pathways, which are critical in inflammatory responses.

Therapeutic Applications

4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione has shown promise in treating various conditions:

- Inflammatory Diseases : Its ability to inhibit TNF-α suggests potential in treating rheumatoid arthritis, Crohn's disease, and psoriasis.

- Cancer : The compound has been investigated for its anticancer properties, particularly against tumor cells with high TNF-α expression .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various human tumor cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range against colon carcinoma cells .

- Anti-inflammatory Effects : Research indicated that the compound could effectively reduce TNF-α levels in animal models of inflammation. This reduction correlated with decreased symptoms in models of arthritis and other inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antiproliferative | Significant activity against cancer cell lines | |

| Anti-inflammatory | Reduction of TNF-α levels in vivo | |

| Cytotoxicity | Varies among different derivatives |

Table 2: IC50 Values Against Tumor Cell Lines

| Compound Derivative | Cell Line | IC50 (μM) |

|---|---|---|

| 1a | HT-29 Colon Carcinoma | 0.5 |

| 1c | HCT116 | 0.15 |

| 1d | MCF7 | >50 |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of 4-Amino-2-(2-oxopiperidin-3-yl)isoindoline-1,3-dione?

- Methodological Answer : Utilize single-crystal X-ray diffraction to resolve the three-dimensional molecular structure, as demonstrated for structurally similar isoindoline-dione derivatives . Complement this with spectroscopic methods:

- NMR spectroscopy (¹H and ¹³C) to confirm functional groups and hydrogen bonding patterns.

- FT-IR spectroscopy to identify amine (-NH₂) and carbonyl (C=O) stretching vibrations.

- Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis.

Q. How should solubility and stability be assessed during experimental handling?

- Methodological Answer :

- Solubility : Test in polar (e.g., DMSO, water) and non-polar solvents (e.g., dichloromethane) under controlled pH conditions.

- Stability : Conduct accelerated degradation studies (e.g., exposure to light, heat, or humidity) with HPLC monitoring. Store the compound in inert atmospheres at 2–8°C to prevent decomposition .

Q. What safety protocols are critical for laboratory handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Always consult a physician and provide the SDS .

Advanced Research Questions

Q. How can polymorphic forms of this compound be identified and characterized?

- Methodological Answer :

- X-ray Powder Diffraction (XRPD) : Compare diffraction patterns to known polymorphs (e.g., anhydrous vs. solvated forms).

- Thermal Analysis : Use DSC/TGA to detect phase transitions or desolvation events.

- Solid-State NMR : Resolve differences in crystallographic environments.

- Reference methodologies from polymorph studies of structurally related piperidine-2,6-dione derivatives .

Q. What experimental designs are suitable for assessing environmental fate and biodegradation?

- Methodological Answer :

- Laboratory Studies : Use OECD 301/302 guidelines to evaluate aerobic/anaerobic biodegradation in soil/water matrices.

- Field Studies : Deploy microcosm experiments to track compound distribution in abiotic (e.g., sediment) and biotic (e.g., plant/animal tissues) compartments.

- Analytical Tools : Combine LC-MS/MS for quantification with isotopic labeling to trace transformation pathways .

Q. How can computational methods predict reactivity and intermolecular interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311++G(d,p) to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate solvent interactions or protein binding (e.g., with kinases or receptors).

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., hydrogen bonds, π-π stacking) using crystallographic data .

Q. How should researchers resolve contradictions in experimental data (e.g., bioactivity vs. toxicity)?

- Methodological Answer :

- Dose-Response Studies : Establish EC₅₀/LC₅₀ ratios to differentiate therapeutic vs. toxic thresholds.

- Cross-Validation : Replicate experiments across multiple models (e.g., in vitro cell lines, in vivo assays).

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline derivatives) to identify structure-activity trends .

Methodological Resources

- Experimental Design : For long-term studies, adopt split-plot designs with randomized blocks to account for variables like time, temperature, and biological replicates .

- Data Analysis : Use inferential statistics (ANOVA, t-tests) and software (e.g., GraphPad Prism) to analyze significance. Include error bars and confidence intervals in graphical representations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.